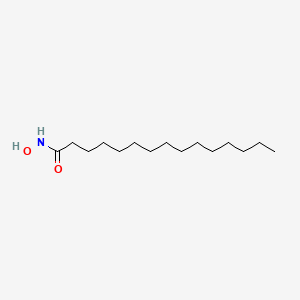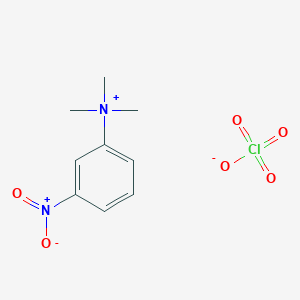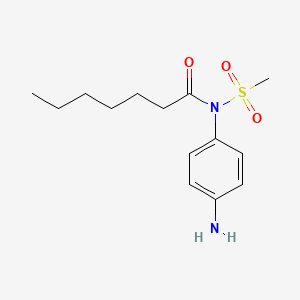![molecular formula C15H24O B14588189 2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopent-2-en-1-one CAS No. 61099-43-2](/img/structure/B14588189.png)
2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopent-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopent-2-en-1-one is a complex organic compound characterized by its unique cyclopentane and cyclopentene structures. This compound is part of the cycloalkane family, which consists of cyclic hydrocarbons with carbon atoms arranged in a ring structure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopent-2-en-1-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of linear precursors under specific conditions to form the cyclopentane and cyclopentene rings. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as distillation and crystallization are employed to isolate the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Applications De Recherche Scientifique
2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopent-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopent-2-en-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentane: A simpler cycloalkane with a single ring structure.
Cyclohexane: Another cycloalkane with a six-membered ring.
Cyclopentenone: A compound with a similar cyclopentene structure but different substituents
Uniqueness
2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopent-2-en-1-one is unique due to its specific arrangement of cyclopentane and cyclopentene rings, along with the presence of methyl and propan-2-yl groups. This unique structure imparts distinct chemical properties and reactivity compared to other cycloalkanes .
Propriétés
Numéro CAS |
61099-43-2 |
|---|---|
Formule moléculaire |
C15H24O |
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
2-[(2-methyl-5-propan-2-ylcyclopentyl)methyl]cyclopent-2-en-1-one |
InChI |
InChI=1S/C15H24O/c1-10(2)13-8-7-11(3)14(13)9-12-5-4-6-15(12)16/h5,10-11,13-14H,4,6-9H2,1-3H3 |
Clé InChI |
BNBPNVMPAVFXLV-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C1CC2=CCCC2=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


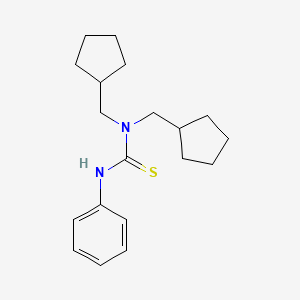
![Benzene-1,3-dicarboxylic acid;4-[3-(1,3-dioxo-2-benzofuran-5-carbonyl)oxy-2,2-dimethylpropoxy]carbonylbenzoic acid;hexanedioic acid](/img/structure/B14588111.png)
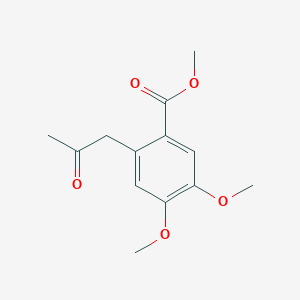

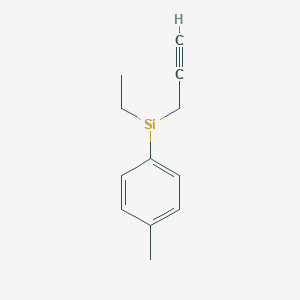
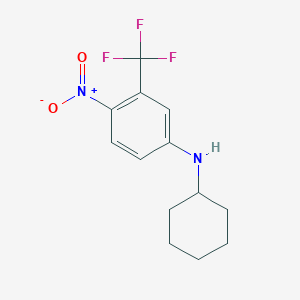
![1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-3-methylpiperidine](/img/structure/B14588140.png)
![(3,6,6-Trimethylbicyclo[3.1.1]heptan-2-yl)methanol](/img/structure/B14588153.png)
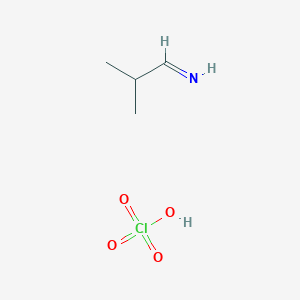
![Piperidine, 1-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B14588165.png)
![N-(3-Chlorophenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14588167.png)
